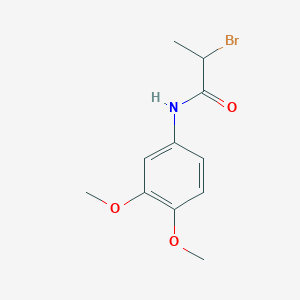

2-溴-N-(3,4-二甲氧基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-bromo-N-(3,4-dimethoxyphenyl)propanamide is a brominated amide with potential applications in various chemical processes. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its behavior. For instance, the synthesis and molecular structure of a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, have been explored, indicating the potential for fluorescent properties and applications in polymerization processes .

Synthesis Analysis

The synthesis of related brominated compounds often involves the introduction of a bromine atom into an aromatic system. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using techniques such as NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the synthesis of 77Br-labelled 2-(4-bromo-2,5-dimethoxyphenyl)-isopropylamine was developed using a one-pot synthesis with N-chlorotetrafluorosuccinimide and carrier-free bromide, indicating a potential pathway for synthesizing related brominated amides .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using X-ray diffraction. The related compound mentioned in paper crystallizes in the monoclinic system and belongs to the P21/c space group, with specific lattice parameters provided. This detailed structural information is crucial for understanding the compound's interactions and reactivity .

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including catalysis and rearrangements. For instance, bromide ions can catalyze the dimerization of certain compounds, as seen in the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . Additionally, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the synthesis of complex diene structures . These reactions demonstrate the versatility of brominated compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, the solubility of {C, N, N'-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents versus apolar solvents indicates the influence of the bromine atom on the compound's overall polarity and solubility . NMR spectroscopy can reveal the molecular geometry and electronic environment of brominated compounds, providing insights into their reactivity and potential applications .

科学研究应用

碳酸酐酶抑制性质

一项研究合成了(2-溴-3,4-二甲氧基苯基)(3,4-二甲氧基苯基)甲酮的衍生物,包括与2-溴-N-(3,4-二甲氧基苯基)丙酰胺相关的化合物。这些化合物对人类细胞溶胞碳酸酐酶II(hCA II)表现出抑制能力,IC50值范围为0.7–372 μM。这表明这些化合物有潜力用于开发新型碳酸酐酶抑制剂,对治疗青光眼、癫痫、胃溃疡、十二指肠溃疡、神经系统疾病或骨质疏松症等疾病具有价值(Balaydın等,2012)。

除草活性

对N-(5,7-二甲氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-基)-2-(2,4-二氯苯氧基)丙酰胺,一种结构相关化合物的研究表明其具有有效的除草活性。这意味着类似化合物,包括2-溴-N-(3,4-二甲氧基苯基)丙酰胺,可能被探索其在农业中的潜在用途(Liu et al., 2008)。

聚合物化学中的荧光ATRP引发剂

合成并分析了化合物2-溴-N-(4-(7-(二乙基氨基)-香豆素-3-基)苯基)丙酰胺,显示其在丙烯酸酯聚合物化学中是一种高效的荧光ATRP引发剂。这表明同一化学家族中的化合物,如2-溴-N-(3,4-二甲氧基苯基)丙酰胺,可能在聚合物科学中具有应用,特别是在启动具有荧光特性的聚合过程(Kulai & Mallet-Ladeira, 2016)。

抗菌性质

另一项研究合成了3-(4-乙酰基苯基)-(2-甲基)-2-氯(溴,硫氰酸)丙酰胺,并对其进行了抗菌和抗真菌活性测试。鉴于结构相似性,2-溴-N-(3,4-二甲氧基苯基)丙酰胺可能是抗菌研究的候选化合物,可能为抗菌剂的开发提供新途径(Baranovskyi et al., 2018)。

芳香溴化电亲取代反应

对芳香醚的溴化研究,包括合成甲基2-(2-溴-4,5-二甲氧基苯基)乙酸酯,突显了2-溴-N-(3,4-二甲氧基苯基)丙酰胺在有机合成领域的作用。这些发现对理解芳香溴化电亲取代反应至关重要,这是有机化学中的关键反应(Xu Yong-nan, 2012)。

属性

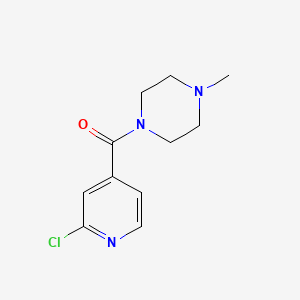

IUPAC Name |

2-bromo-N-(3,4-dimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELKSBIJCLTLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)